molecular formula C14H18N2O2 B14215533 N-(1-Acetylpiperidin-4-yl)benzamide CAS No. 577778-27-9

N-(1-Acetylpiperidin-4-yl)benzamide

Cat. No.: B14215533
CAS No.: 577778-27-9
M. Wt: 246.30 g/mol
InChI Key: KFVWQRVNMHXHKB-UHFFFAOYSA-N
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Description

N-(1-Acetylpiperidin-4-yl)benzamide is a chemical compound featuring a benzamide group linked to an N-acetylpiperidine moiety. This structure is part of a significant class of benzamide derivatives investigated for their potential in various therapeutic areas, particularly in neuroscience. Compounds with the piperidine nucleus are considered a pivotal cornerstone in drug discovery and are found in agents with a wide spectrum of biological activities . While specific data on this compound is limited, research on highly similar analogs provides strong insight into its potential research value. For instance, the closely related compound N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide (FK962) has been identified as a potentiator of somatostatin release in the hippocampus, a critical region for memory and learning . In vivo studies with this analog demonstrated improved cognitive performance in rodent models, suggesting potential research applications for related compounds in studying cognitive disorders . Furthermore, benzamide derivatives bearing the N-(piperidin-4-yl) scaffold have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors, with one study reporting a specific chlorinated derivative exhibiting higher inhibitory activity than the well-known drug donepezil . The mechanism of action for this class may involve binding to enzyme active sites through key interactions, such as hydrogen bonding . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

577778-27-9

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(1-acetylpiperidin-4-yl)benzamide

InChI

InChI=1S/C14H18N2O2/c1-11(17)16-9-7-13(8-10-16)15-14(18)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,18)

InChI Key

KFVWQRVNMHXHKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for N 1 Acetylpiperidin 4 Yl Benzamide and Its Derivatives

General Synthetic Approaches to the N-(1-Acetylpiperidin-4-yl)benzamide Core Structure

The fundamental assembly of this compound involves the strategic formation of the amide bond and the construction of the substituted piperidine (B6355638) moiety. Two primary retrosynthetic pathways are commonly considered: the coupling of a benzoyl derivative with a pre-formed 1-acetyl-4-aminopiperidine (B66903), or the sequential benzoylation and subsequent N-acetylation of a 4-aminopiperidine (B84694) precursor.

Formation of the Benzamide (B126) Linkage

The crucial step in synthesizing the core structure is the creation of the benzamide bond. This is typically achieved through the reaction of an activated benzoic acid derivative with an appropriate aminopiperidine precursor.

A widely employed and effective method is the Schotten-Baumann reaction, which involves treating an amine with an acyl chloride in the presence of a base. For the synthesis of this compound, this translates to the reaction of 1-acetyl-4-aminopiperidine with benzoyl chloride . ontosight.ai A base, such as triethylamine (B128534) or aqueous sodium hydroxide, is used to neutralize the hydrogen chloride byproduct generated during the reaction. nih.gov

Alternatively, peptide coupling reagents can be utilized to facilitate the amide bond formation directly from benzoic acid and the amine. This approach avoids the need to prepare the more reactive benzoyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. mdpi.com Another class of reagents for this transformation is phosphonium (B103445) salts, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

The choice of method often depends on the scale of the reaction, the desired purity, and the presence of other functional groups in more complex derivatives.

Table 1: Selected Methods for Benzamide Linkage Formation

Amine PrecursorBenzoyl SourceCoupling Agent/ConditionsBaseReference
1-Acetyl-4-aminopiperidineBenzoyl chlorideSchotten-BaumannTriethylamine ontosight.ainih.gov
N-(piperidin-4-yl)benzamideAcetic anhydride (B1165640)N-AcetylationN/A google.com
Carboxylic Acid1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-oneHBTU/HOBtDIPEA mdpi.com
Phenylenediamine3,4,5-trimethoxybenzoyl chlorideDirect AcylationDIPEA mdpi.com

Installation and Functionalization of the 1-Acetylpiperidin-4-yl Moiety

The synthesis of the 1-acetylpiperidin-4-yl portion of the molecule can be approached in two main ways.

Route A: Acetylation of a Precursor Piperidine This strategy involves first synthesizing N-(piperidin-4-yl)benzamide and then introducing the acetyl group. The initial N-(piperidin-4-yl)benzamide can be prepared by reacting 4-aminopiperidine with a benzoylating agent, often with the piperidine nitrogen protected by a group like benzyl (B1604629) (N-(1-benzylpiperidin-4-yl)benzamide ), which is later removed. nih.gov The subsequent N-acetylation of the piperidine nitrogen is a standard transformation, readily accomplished using reagents like acetic anhydride or acetyl chloride. google.com Using acetic anhydride is a common method, though it can sometimes require elevated temperatures. google.com An alternative acetylating agent is ketene, which can react with 4-piperidones in the presence of an acid catalyst. google.com

Route B: Synthesis from a Pre-functionalized Piperidine This more direct approach utilizes 1-acetyl-4-aminopiperidine as a key intermediate. nih.gov This compound is commercially available or can be synthesized from precursors like 1-Boc-4-aminopiperidine. sigmaaldrich.comgoogle.com The synthesis of 1-acetyl-4-aminopiperidine itself can start from 4-piperidinecarboxamide, which is protected with a Boc group, followed by a Hofmann rearrangement and subsequent acetylation. google.com Once 1-acetyl-4-aminopiperidine is obtained, it can be directly coupled with a benzoyl derivative as described in section 2.1.1. ontosight.ai

Advanced Synthetic Transformations and Derivatization Strategies

To explore structure-activity relationships, the core this compound structure can be systematically modified. These modifications can be targeted at the phenyl ring, the piperidine system, or the N-acetyl group.

Functionalization of the Phenyl Ring

The benzamide's phenyl ring is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The existing amide group is an ortho-, para-director.

Standard protocols can be used to introduce substituents. For example:

Halogenation: Chlorination, bromination, or fluorination can be achieved using appropriate halogenating agents (e.g., N-chlorosuccinimide, bromine, Selectfluor) and a Lewis acid catalyst if necessary.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group, typically at the para-position. The nitro group can then serve as a handle for further transformations, such as reduction to an amino group.

Friedel-Crafts Acylation/Alkylation: Under Friedel-Crafts conditions, an acyl or alkyl group can be appended to the ring. For instance, reacting the molecule with an acyl chloride in the presence of a Lewis acid like aluminum chloride can introduce a ketone functionality. nih.gov

These modifications are often performed on an intermediate, such as a substituted benzoic acid, before the amide coupling step, which can sometimes provide better control over regioselectivity.

Table 2: Examples of Phenyl Ring Functionalization on Benzamide Analogs

Reaction TypeReagent(s)Functional Group IntroducedReference
CyanationCuCN, l-prolineCyano (-CN) mdpi.com
AcylationAcetic Anhydride, PPAAcetyl (-COCH3) nih.gov
General SubstitutionVariousChloro, Methoxy (B1213986), etc. mdpi.comresearchgate.net

Modifications and Substitutions on the Piperidine Ring System

Altering the piperidine ring itself offers another avenue for creating structural diversity. nih.gov These modifications are generally more complex than phenyl ring substitutions.

Methods can include:

Substitution at C-2, C-3, C-5, or C-6: Introducing substituents onto the carbon framework of the piperidine ring often requires starting from a pre-substituted piperidine derivative. nih.govorganic-chemistry.org For example, syntheses can begin with a substituted pyridine (B92270) which is then hydrogenated to the corresponding piperidine. wikipedia.org

Ring-Opening and Closing Strategies: More complex piperidine analogs can be formed through ring-closing reactions, such as intramolecular cyclization or aza-Diels-Alder reactions, to build the heterocyclic ring with desired substituents in place. nih.gov

Spirocyclization: The piperidine ring can be part of a spirocyclic system, which can be achieved through intramolecular Friedel-Crafts type reactions on suitable precursors. researchgate.net

These advanced strategies allow for significant changes to the steric and electronic properties of the piperidine moiety.

Alterations and Extensions of the N-Acetyl Group

The N-acetyl group is a key feature that can be readily modified. The most straightforward alteration is to replace the acetyl group with other acyl groups.

This can be accomplished by:

Deacetylation followed by Re-acylation: The N-acetyl group can be removed under certain conditions, yielding the N-(piperidin-4-yl)benzamide intermediate. This secondary amine can then be reacted with a variety of acylating agents (e.g., propionyl chloride, butyryl chloride, benzoyl chloride) or sulfonyl chlorides (e.g., propylsulfonyl chloride) to install different N-substituents. nih.govnih.gov

Direct Modification of the Acetyl Group: While less common, it is conceivable to perform reactions on the methyl group of the N-acetyl moiety, for example, through alpha-halogenation followed by nucleophilic substitution to extend the carbon chain.

This flexibility allows for the synthesis of a broad library of N-acyl derivatives for further study. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
1-Acetyl-4-aminopiperidine
Benzoyl chloride
Triethylamine
N,N'-dicyclohexylcarbodiimide (DCC)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-hydroxybenzotriazole (HOBt)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
N-(piperidin-4-yl)benzamide
4-aminopiperidine
N-(1-benzylpiperidin-4-yl)benzamide
Acetic anhydride
Acetyl chloride
Ketene
1-Boc-4-aminopiperidine
4-piperidinecarboxamide
N-chlorosuccinimide
Nitric acid
Sulfuric acid
Aluminum chloride
Propionyl chloride
Butyryl chloride

Parallel Synthesis and Combinatorial Chemistry Approaches in this compound Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large, structurally diverse libraries of compounds, which are invaluable for high-throughput screening and structure-activity relationship (SAR) studies. For this compound derivatives, these approaches typically involve the systematic variation of the benzoyl and piperidine moieties.

Solution-phase parallel synthesis has proven to be an effective strategy for creating libraries of related amide compounds. acs.orgnih.govacs.org This methodology allows for the simultaneous synthesis of multiple compounds in separate reaction vessels, often arranged in multiwell plates. researchgate.net For a library of this compound analogues, a common intermediate such as N-(piperidin-4-yl)benzamide or 4-aminopiperidine can be acylated or benzoylated in parallel with a diverse set of reagents.

A representative approach to generating a library of this compound derivatives could involve the following steps:

Scaffold Preparation: Synthesis of a core piperidine intermediate. A common starting material is 4-amino-1-Boc-piperidine, which allows for N-acylation followed by deprotection. nih.gov

Parallel Acylation: The prepared piperidine scaffold is then distributed into an array of reaction vessels. In each vessel, a different acylating agent (e.g., a variety of substituted benzoyl chlorides) is introduced to create a diverse set of benzamide derivatives.

Work-up and Purification: High-throughput purification methods are often employed to isolate the final products in sufficient purity for screening and further analysis.

An example of a parallel synthesis design for a library of this compound analogues is illustrated in the table below.

Table 1: Exemplar Parallel Synthesis Scheme for a Library of this compound Analogues

Starting Material (Piperidine Core) Acylating Agent (Benzoyl Chloride Derivative) Resulting this compound Analogue
N-(piperidin-4-yl)benzamideAcetic anhydrideThis compound
N-(piperidin-4-yl)benzamidePropionyl chlorideN-(1-Propionylpiperidin-4-yl)benzamide
4-Amino-1-acetylpiperidine4-Chlorobenzoyl chlorideN-(1-Acetylpiperidin-4-yl)-4-chlorobenzamide
4-Amino-1-acetylpiperidine4-Methoxybenzoyl chlorideN-(1-Acetylpiperidin-4-yl)-4-methoxybenzamide
4-Amino-1-acetylpiperidine3-Nitrobenzoyl chlorideN-(1-Acetylpiperidin-4-yl)-3-nitrobenzamide

The generation of a 120-member library of 1-aryl-4-aminopiperidine analogues has been successfully demonstrated using a combination of computational design, parallel solution-phase synthesis, and high-throughput purification, showcasing the feasibility of producing large and diverse libraries of such compounds for drug discovery screening. figshare.com

Optimization of Synthetic Pathways for Enhanced Yields and Purity of this compound Analogues

The optimization of synthetic pathways is critical for producing this compound and its analogues with high yields and purity, which is essential for reliable biological evaluation and potential scale-up. Research efforts in this area focus on improving reaction conditions, minimizing side products, and simplifying purification procedures.

A common synthetic route to this compound involves the acylation of 4-aminopiperidine derivatives. A key optimization in this process is the strategic use of protecting groups. For instance, starting with 4-amino-1-Boc-piperidine allows for the selective N-benzoylation of the 4-amino group, followed by the deprotection of the Boc group and subsequent N-acetylation of the piperidine nitrogen. nih.gov This stepwise approach prevents the formation of di-acylated and other side products, thereby increasing the purity and yield of the desired compound.

A medicinal chemistry campaign focused on a 4-aminopiperidine scaffold provides insights into optimization strategies. nih.gov In this study, the synthesis of analogues involved a reductive amination to produce a common intermediate, which was then coupled with various electrophiles. This was followed by Boc-deprotection to yield the final products. This modular approach facilitated the systematic exploration of a wide range of analogues and allowed for the optimization of their properties. nih.gov

Further optimization can be achieved by carefully selecting coupling reagents and reaction conditions. For the amide bond formation between the piperidine amine and the benzoic acid derivative, various coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to improve efficiency and reduce reaction times. nih.gov

The table below summarizes key areas for optimization in the synthesis of this compound analogues.

Table 2: Strategies for Optimization of Synthetic Pathways

Optimization Area Strategy Anticipated Outcome Reference
Starting Material Selection Use of N-Boc-4-aminopiperidinePrevents side reactions at the piperidine nitrogen during benzoylation. nih.gov
Coupling Reaction Employment of efficient coupling agents (e.g., HATU).Increased reaction rates and yields for amide bond formation. nih.gov
Reaction Conditions Optimization of solvent, temperature, and reaction time.Minimization of side product formation and improved overall yield. mdpi.com
Purification Method Utilization of automated high-throughput purification.Efficient isolation of pure compounds from a library. figshare.com
Protecting Group Strategy Orthogonal protecting groups for multi-step syntheses.Allows for selective deprotection and modification of different functional groups. lu.se

By systematically applying these optimization strategies, the synthesis of this compound and its derivatives can be made more efficient, scalable, and cost-effective, facilitating their further investigation in various fields of chemical and biological research.

Structure Activity Relationship Sar Studies of N 1 Acetylpiperidin 4 Yl Benzamide Derivatives

Systematic Structural Modifications and Their Influence on Biological Interactions

Systematic structural modifications of the N-(1-acetylpiperidin-4-yl)benzamide scaffold have revealed that even subtle changes can lead to significantly different pharmacological profiles. nih.gov The structure presents three primary regions for modification: the benzamide (B126) ring, the central piperidine (B6355638) ring, and the N-acetyl group. Research has shown that the piperidine ring is a common motif in pharmaceuticals that helps the compound interact with biological targets like enzymes and receptors. ontosight.ai Similarly, benzamide derivatives are known to possess a wide array of biological activities. ontosight.ai

SAR explorations on related scaffolds have demonstrated that the nature of these interactions can be quite sensitive. For instance, in studies of M1 allosteric agonists, the SAR was described as 'flat', where minor structural alterations resulted in dramatic shifts in efficacy and selectivity. nih.gov Modifications across the scaffold, from the benzamide moiety to the piperidine substituents, are essential for mapping the chemical space and identifying key structural features required for desired biological effects. nih.govnih.gov

Impact of Benzamide Substituents on Pharmacological Profiles

The substitution pattern on the benzamide's phenyl ring is a critical determinant of the pharmacological activity of this compound analogs. The type, position, and electronic properties of these substituents directly influence how the molecule binds to its biological target.

Studies on related N-(piperidin-4-yl)benzamide derivatives have shown that specific substitutions can dramatically enhance potency. For example, in a series of compounds designed as activators of hypoxia-inducible factor 1 (HIF-1), the presence of a chlorine or hydroxyl group at the para-position (4-position) of the phenyl ring significantly increased antitumor activity in HepG2 cells. nih.govresearchgate.net Similarly, in the development of M1 muscarinic agonists, placing a methyl or chloro group at the 3-position of the benzamide ring resulted in compounds with submicromolar potency. nih.gov

Quantitative structure-activity relationship (QSAR) studies on related N-(1-benzylpiperidin-4-yl)phenylacetamides further illuminate these trends. These analyses revealed that for sigma₁ receptor affinity, 3-substituted analogs were generally more potent than their 2- or 4-substituted counterparts. nih.gov Furthermore, electron-donating groups like hydroxyl (OH) or methoxy (B1213986) (OMe) tended to produce moderate affinity for sigma₁ receptors but weak affinity for sigma₂ receptors, while halogen substitutions often increased affinity for sigma₂ receptors. nih.gov In some histone deacetylase inhibitors, a 2'-substituent (amino or hydroxy group) on the anilide moiety was found to be essential for inhibitory activity, likely by acting as a hydrogen-bonding site. psu.edu

The following table summarizes the observed effects of various substituents on the benzamide ring from different studies.

Scaffold Type Substituent & Position Observed Effect Biological Target/Activity Reference
N-(piperidin-4-yl)benzamide4-ChloroSignificantly enhanced activityAntitumor (HIF-1α pathway) researchgate.net
N-(piperidin-4-yl)benzamide4-HydroxySignificantly enhanced activityAntitumor (HIF-1α pathway) researchgate.net
TBPB Analog (Amide)3-MethylSubmicromolar EC₅₀ (510 nM)M1 Agonism nih.gov
TBPB Analog (Amide)3-ChloroSubmicromolar EC₅₀ (930 nM)M1 Agonism nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamide3-Cl, 3-Br, 3-F, 3-NO₂Higher affinity vs 2- or 4-subst.Sigma₁ Receptor Affinity nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamide2-FluoroHighest selectivity for sigma₁Sigma₁/Sigma₂ Selectivity nih.gov
Benzanilide2'-Amino or 2'-HydroxyIndispensable for activityHistone Deacetylase Inhibition psu.edu

Role of the Piperidine Acylation and Positional Isomerism in Modulating Activity

The nature of the acyl group on the piperidine nitrogen and the isomeric arrangement of substituents are fundamental to modulating biological activity. The N-acetyl group in the parent compound is a key site for modification to alter properties like polarity, basicity, and steric bulk.

Research into M1 allosteric agonists based on a related scaffold involved replacing the basic piperidine nitrogen with neutral amide, sulfonamide, or urea (B33335) functionalities. nih.gov This significant change in basicity and topology was tolerated and maintained selectivity for the M1 receptor, although the SAR within these new series was often unpredictable. nih.gov In other studies on sigma receptor ligands, replacing the N-acetyl group with a larger N-benzyl group was a common strategy, leading to high-affinity ligands. nih.govnih.gov The specific substituents on this benzyl (B1604629) group could then be further modified to fine-tune activity. nih.gov

Bioisosteric Replacement Strategies within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a molecule is replaced by another group with similar physical and chemical properties, with the aim of improving potency, selectivity, or metabolic stability. nih.gov For the this compound scaffold, several bioisosteric modifications have been explored.

One common strategy is the replacement of the central amide bond. The amide group is susceptible to metabolic cleavage, and replacing it can enhance bioavailability. The 1,2,4-oxadiazole (B8745197) ring is a well-established bioisostere for the amide moiety, as it can mimic its planarity and dipole moment while offering improved metabolic stability. nih.govmdpi.com Several research initiatives have successfully designed and synthesized benzamide analogues where a 1,2,4-oxadiazole heterocycle replaces the amide linkage to connect the two aromatic systems, leading to compounds with potent fungicidal and insecticidal activities. mdpi.commdpi.com

Another key area for bioisosteric replacement is the piperidine ring itself. Piperazine (B1678402) is a common bioisostere for piperidine. nih.govbldpharm.com SAR studies on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as M1 muscarinic antagonists have shown that this scaffold is effective. nih.gov Investigations revealed that substituents on the distal nitrogen of the piperazine ring are important for inhibitory activity, highlighting how this replacement opens new avenues for structural modification and optimization. nih.gov

The following table details some bioisosteric replacement strategies.

Original Group Bioisosteric Replacement Rationale/Observed Outcome Reference
Amide Bond1,2,4-OxadiazoleImproved metabolic stability, mimics planarity. Resulted in active pesticidal compounds. nih.govmdpi.commdpi.com
Piperidine RingPiperazine RingAlters basicity and provides an additional site for substitution. Led to potent M1 antagonists. nih.govnih.gov
Amide BondReverse AmideAlters H-bonding pattern, can improve properties. A known general strategy. nih.gov
Amide BondThioamideModifies electronic and H-bonding properties. A known general strategy. nih.gov

Three-Dimensional Structure-Activity Relationship Analysis and Pharmacophore Modeling

To understand the structural requirements for activity on a three-dimensional level, computational techniques like 3D-QSAR and pharmacophore modeling are employed. These methods build models that correlate the 3D structural features of molecules with their biological activity.

For a series of aminophenyl benzamide derivatives acting as histone deacetylase (HDAC) inhibitors, a five-point pharmacophore model was developed. nih.gov This model identified the essential features for activity as two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor arranged in a specific spatial geometry. nih.gov The resulting 3D-QSAR model indicated that hydrophobic character is crucial for HDAC inhibition and that adding hydrophobic substituents would enhance potency. nih.gov It also showed that hydrogen bond donating groups positively contribute to activity, while electron-withdrawing groups have a negative influence. nih.gov

Another 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on a series of piperazine-based matrix metalloproteinase inhibitors (MMPIs) shed light on the steric and electrostatic requirements for binding. nih.gov The analysis, which used the crystal structure of the target enzyme, showed that the most predictive models were obtained when inhibitor conformations were adjusted to ensure complementarity with the enzyme's binding pockets. nih.gov This highlights that it is not just the presence of certain groups but their precise 3D arrangement and interaction with the target that dictates activity. Similar QSAR analyses on related structures have also emphasized the importance of properties like lipophilicity and the distribution of charge across the molecule. nih.gov These models provide a powerful set of guidelines for the rational design of new, more potent derivatives based on the this compound scaffold.

Molecular Interaction and Binding Studies of N 1 Acetylpiperidin 4 Yl Benzamide Derivatives

Target Identification and Validation for N-(1-Acetylpiperidin-4-yl)benzamide Analogues

The process of identifying and validating biological targets is fundamental to the development of new therapeutic agents. For analogues of this compound, research has identified several distinct protein targets, suggesting the scaffold is a versatile starting point for drug discovery.

Key identified targets include:

Hypoxia-Inducible Factor 1 (HIF-1): A series of N-(piperidin-4-yl)benzamide derivatives have been synthesized and identified as activators of the HIF-1 pathway. nih.gov HIF-1 is a transcription factor that plays a critical role in the cellular response to hypoxia and is a key target in cancer therapy.

Glycine (B1666218) Transporter 1 (GlyT1): Novel derivatives containing a 4-pyridin-2-ylpiperidine sulfonamide structure have been discovered as potent and selective inhibitors of GlyT1. nih.gov GlyT1 is involved in regulating glycine levels in the brain, making it a target for treating neurological and psychiatric disorders.

Acetylcholinesterase (AChE): Certain 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide (B126) derivatives have been evaluated as inhibitors of AChE, an enzyme central to the breakdown of the neurotransmitter acetylcholine (B1216132) and a primary target in the management of Alzheimer's disease. researchgate.net

Broader Target Classes: In silico, or computational, studies on complex benzamide derivatives have predicted moderate activity across several target families, including G-protein coupled receptors (GPCRs), ion channels, kinases, and various enzymes, indicating a wide potential for biological interaction. pharmacophorejournal.com

Table 1: Summary of Target Identification for this compound Analogues

Mechanistic Elucidation of Compound-Target Interactions and Signaling Pathways

Understanding the mechanism of action downstream of target engagement is critical. For HIF-1 activating benzamide derivatives, studies have shown that specific compounds, such as 10b and 10j, induce the expression of the HIF-1α protein. nih.gov This activation, in turn, upregulates the downstream target gene p21 and increases the expression of cleaved caspase-3, a key executioner of apoptosis, thereby promoting the death of tumor cells. nih.gov

In the case of GlyT1 inhibitors, the mechanism involves the direct blockade of the transporter, which prevents the reuptake of glycine from the synaptic cleft. nih.gov Similarly, for AChE inhibitors, the derivatives function by binding to the enzyme, preventing it from hydrolyzing acetylcholine and thus increasing the neurotransmitter's availability in the synapse. researchgate.net

Structural Biology Approaches for Binding Mode Analysis

Structural biology provides atomic-level insights into how a compound binds to its target protein, guiding further optimization of the molecule.

Co-crystallization is a powerful technique where a target protein and a ligand are crystallized together, allowing for the determination of their three-dimensional structure via X-ray diffraction. mdpi.com While specific published co-crystal structures for this compound derivatives with their targets are not widely available, the methods for achieving this are well-established. Techniques such as slow evaporation from a solution containing both the protein and the compound, or slurry and grinding methods, could be employed to generate co-crystals. mdpi.comnih.gov Obtaining such a structure would provide definitive proof of the binding mode and reveal the precise orientation of the compound within the protein's binding pocket.

In the absence of co-crystal structures, computational methods like molecular docking are used to predict binding modes. For the benzamide derivatives targeting acetylcholinesterase, molecular docking studies have been instrumental. researchgate.net These models have predicted that the carbonyl group of certain derivatives forms a significant hydrogen bond with the amino acid residue Tyrosine 121 within the active site of AChE. researchgate.net This type of specific interaction mapping is crucial for understanding the source of a compound's potency and selectivity. H-bond propensity analysis can further be used to compare the stability of different ligand-protein complexes. mdpi.com

Analysis of Allosteric and Orthosteric Binding Site Modulation

Compounds can interact with proteins at two main types of sites: the orthosteric site, which is the primary, active binding site, or an allosteric site, which is a secondary, regulatory site. Ligands that bind to both simultaneously are known as bitopic binders. nih.gov

Studies on related compounds suggest that derivatives of this compound could exhibit such complex binding behaviors. nih.gov For example, a derivative might bind to the orthosteric active site of an enzyme like AChE, while a substituent or linker on the benzamide scaffold could extend into a nearby allosteric region. nih.gov This bitopic interaction can be influenced by factors like the length and chemical nature of linkers connecting different parts of the molecule. nih.gov Such modulation can lead to unique pharmacological profiles that are not predictable from the individual orthosteric or allosteric interactions alone. nih.gov

Table 2: Compound Names Mentioned in the Article

Computational Chemistry and Theoretical Modeling of N 1 Acetylpiperidin 4 Yl Benzamide

Quantum Chemical Calculations for N-(1-Acetylpiperidin-4-yl)benzamide Molecular Systems

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are employed to calculate various molecular descriptors that are crucial for understanding reactivity and intermolecular interactions. nih.govresearchgate.net

The electronic properties of a molecule are fundamental to its behavior. Key descriptors derived from quantum chemical calculations help in predicting its reactivity and interaction patterns.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's ability to donate and accept electrons, respectively. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For related structures, such as certain sulfonamide-Schiff base derivatives, DFT calculations have been used to determine these values, indicating that a low gap value can imply high polarizability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting non-covalent interactions with biological targets like proteins. nih.govresearchgate.net For instance, in computational studies of other complex organic molecules, MEP analysis helps to pinpoint sites likely to be involved in hydrogen bonding or other electrostatic interactions. nih.gov

While specific quantum chemical data for this compound is not extensively published, the application of these theoretical methods to similar benzamide (B126) scaffolds is a standard approach to understand their chemical behavior. nih.govresearchgate.net

Molecular Docking and Virtual Screening Approaches for this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. pharmacophorejournal.comnih.gov This approach is particularly valuable for identifying and optimizing lead compounds based on the this compound framework.

For example, docking studies on various benzamide derivatives have been instrumental in identifying potential inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. researchgate.nethilarispublisher.com In these studies, computational models predict how the ligands fit into the active site of the enzyme, guiding the synthesis of more potent analogues. researchgate.nethilarispublisher.com The process allows for the screening of derivatives with different substituents to assess their potential bioactivity, drug-like properties, and toxicity profiles in silico before undertaking expensive and time-consuming synthesis. pharmacophorejournal.com

Docking simulations provide detailed predictions of the binding conformation (pose) and the binding affinity (scoring) of a ligand within a protein's active site. pharmacophorejournal.comnih.gov These simulations are crucial for understanding the molecular basis of a ligand's activity.

Studies on various benzamide derivatives have successfully used molecular docking to elucidate their mechanism of action. For instance, in the investigation of novel benzamide derivatives as potential acetylcholinesterase inhibitors, docking simulations revealed specific and significant hydrogen bonding interactions between the ligand's carbonyl group and key amino acid residues like tyrosine in the enzyme's active site. researchgate.net Similarly, docking of other benzamide derivatives against AChE and β-secretase (BACE1) has shown good correlation between the predicted binding affinities (measured in kcal/mol) and experimentally determined inhibitory activities (IC₅₀ values). nih.gov

Table 1: Example of Molecular Docking Results for Benzamide Derivatives Against AChE

CompoundTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues (Predicted)Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChE-11.2Not specified in abstract nih.gov
4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivative (5d)AChENot specifiedTyrosine 121 researchgate.net
Donepezil (Reference Drug)AChE-11.6Not specified in abstract nih.gov

This table is interactive. You can sort and filter the data.

These predictions of binding poses help to explain the structure-activity relationships (SAR) observed in a series of compounds and guide further chemical modifications to enhance potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, the stability of the protein-ligand complex, and the kinetics of binding.

For new benzamide derivatives designed as enzyme inhibitors, MD simulations have been used to analyze their effect on the target enzyme's structure. nih.gov These simulations showed that while the new ligands had a limited stabilizing effect on acetylcholinesterase, they significantly reduced the flexibility of the enzyme. nih.gov This induced rigidity is proposed as a possible mechanism of inhibition, as it impedes the enzyme's proper function. nih.gov Such analyses are critical for understanding not just if a molecule binds, but how it affects the protein's function dynamically.

Rational Design Strategies and In Silico Lead Optimization for the this compound Framework

Rational design combines computational modeling with medicinal chemistry principles to design new molecules with desired properties. For the this compound framework, in silico lead optimization involves modifying the core structure to improve its efficacy, selectivity, and pharmacokinetic profile.

This process often involves an iterative cycle of design, synthesis, and testing. For example, guided by bioisosterism and pharmacokinetic parameters, novel benzamide derivatives have been designed and synthesized to target specific biological pathways, such as the hypoxia-inducible factor 1 (HIF-1) pathway in cancer cells. nih.gov Computational studies, including structure-activity relationship (SAR) analysis, are used to guide these modifications. For instance, the development of selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor involved creating and screening a library of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs, where substitutions on the benzamide ring were systematically varied to optimize potency and selectivity. nih.govnih.gov The results from such studies, which correlate structural changes with biological activity, are essential for refining the lead compound into a viable drug candidate.

Applications of the N 1 Acetylpiperidin 4 Yl Benzamide Scaffold in Chemical Biology

Development of Chemical Probes and Tools based on N-(1-Acetylpiperidin-4-yl)benzamide Derivatives

The this compound framework is amenable to the development of chemical probes, which are essential tools for studying biological systems. By strategic modification of this scaffold, researchers can design molecules with high affinity and selectivity for specific biological targets, such as enzymes and receptors. ontosight.ai

For instance, derivatives of the related N-(1-benzylpiperidin-4-yl)phenylacetamide have been synthesized and assessed for their binding affinity to sigma receptors. nih.gov These studies have demonstrated that substitutions on the aromatic ring can significantly influence binding affinity and selectivity. nih.gov Specifically, halogen substitutions were found to generally increase affinity for sigma-2 receptors while maintaining a similar affinity for sigma-1 receptors. nih.gov Conversely, the introduction of electron-donating groups resulted in weaker or negligible affinity for sigma-2 receptors but moderate affinity for sigma-1 receptors. nih.gov One particular derivative, the 2-fluoro-substituted analog, showed high selectivity for sigma-1 receptors, suggesting its potential as a radiotracer for imaging studies like positron emission tomography (PET). nih.gov

This highlights how the core scaffold can be systematically altered to create a toolbox of chemical probes for interrogating specific receptor subtypes and their roles in cellular processes.

DerivativeTarget Receptor(s)Key FindingsPotential Application
N-(1-benzylpiperidin-4-yl)phenylacetamideSigma-1 and Sigma-2 receptorsHigh affinity and selectivity for sigma-1 receptors. nih.govDevelopment of CNS-active agents
2-fluoro-substituted N-(1-benzylpiperidin-4-yl)phenylacetamideSigma-1 receptorHigh selectivity for sigma-1 over sigma-2 receptors. nih.govRadiotracer for PET imaging
Halogen-substituted N-(1-benzylpiperidin-4-yl)phenylacetamidesSigma-1 and Sigma-2 receptorsIncreased affinity for sigma-2 receptors. nih.govProbes for studying sigma-2 receptor function
Electron-donating group-substituted N-(1-benzylpiperidin-4-yl)phenylacetamidesSigma-1 receptorModerate affinity for sigma-1 and weak affinity for sigma-2 receptors. nih.govTools for selective sigma-1 receptor modulation

Exploration of this compound as a Modular Scaffold for Novel Functional Molecules

The this compound structure is a prime example of a modular scaffold, which can be systematically and synthetically elaborated to generate libraries of novel functional molecules. Its three key components—the benzamide (B126) moiety, the piperidine (B6355638) core, and the N-acetyl group—can each be independently modified. ontosight.ai

Research into related N-(piperidin-4-yl)benzamide derivatives has shown the potential of this scaffold in generating compounds with significant biological activity. For example, a series of novel benzamide derivatives were designed and synthesized, leading to the discovery of compounds with potent anti-tumor activity in HepG2 cells. nih.govciac.jl.cn These compounds were found to induce the expression of HIF-1α protein and its downstream target p21, ultimately promoting tumor cell apoptosis. nih.gov

The synthesis of these derivatives often involves multi-step processes, starting from readily available materials and employing reactions like alkylation, hydrolysis, and condensation to build molecular diversity. ciac.jl.cn This modularity allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and other pharmaceutically relevant properties.

Modification SitePotential ModificationsResulting Functional Molecules
Benzamide Aromatic RingSubstitution with various functional groups (e.g., phenoxy)Modulated anti-hepatoma activity ciac.jl.cn
Piperidine NitrogenAlteration of the acyl groupInfluence on pharmacokinetic properties
Amide LinkerReplacement or insertion of spacersAltered binding modes and potencies

Integration into Heterobifunctional Compounds and Protein Degradation Strategies (e.g., PROTACs)

The modular nature of the this compound scaffold makes it a suitable component for the design of heterobifunctional compounds, including proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

While direct examples incorporating the exact this compound scaffold into PROTACs are not prevalent in the provided search results, the underlying principles of its modularity are highly relevant. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The this compound scaffold could potentially serve as a ligand for a target protein or be modified to do so.

The development of such complex molecules often relies on the principles of combining different structural motifs to achieve a desired biological outcome, a strategy that is becoming increasingly important in modern drug discovery. mdpi.com

Role in Fragment-Based Drug Discovery and Scaffold Hopping

The this compound scaffold and its constituent parts can be valuable in fragment-based drug discovery (FBDD) and scaffold hopping strategies. FBDD involves identifying small, low-affinity fragments that bind to a biological target, which are then grown or combined to create more potent leads. The benzamide or acetylpiperidine moieties themselves could act as such initial fragments.

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel core structures (scaffolds) that maintain the key pharmacophoric features of a known active compound. niper.gov.in This approach is used to overcome limitations of existing scaffolds, such as poor pharmacokinetic properties or intellectual property constraints. niper.gov.in The this compound structure can serve as a template for such hopping strategies. For instance, researchers might replace the piperidine ring with another cyclic system or alter the benzamide portion while aiming to retain the original compound's binding mode. This can lead to the discovery of new chemical entities with improved properties. mdpi.comnih.gov

The concept has been successfully applied in various therapeutic areas, including the development of anticancer agents, by modifying existing scaffolds to create novel compounds with enhanced activity and better drug-like profiles. mdpi.com

Future Directions and Emerging Research Avenues for N 1 Acetylpiperidin 4 Yl Benzamide

Novel Synthetic Methodologies for Expanding the Chemical Space of N-(1-Acetylpiperidin-4-yl)benzamide Derivatives

The exploration of novel chemical space is fundamental to discovering next-generation derivatives with enhanced potency, selectivity, and unique biological activities. Future synthetic efforts will move beyond simple analoging to embrace more sophisticated and diversity-oriented strategies.

One promising approach is bioisosteric replacement , where key structural motifs are substituted with other groups to modulate physicochemical and biological properties. For instance, research on other benzamide-containing compounds has shown that replacing a trifluoromethyl group with a pyridine (B92270) ring can lead to compounds with potent fungicidal and insecticidal activities. researchgate.netmdpi.com This strategy could be applied to the this compound core to explore entirely new therapeutic or agrochemical applications. researchgate.net

Furthermore, expanding the three-dimensional (3D) diversity of the piperidine (B6355638) ring is a key strategy. Fragment-based drug discovery programs are increasingly seeking non-flat molecules, and the piperidine scaffold is ideal for creating 3D fragments. rsc.org Synthetic methods have been developed to access all 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates, which serve as precursors to chiral piperidine scaffolds. whiterose.ac.uknih.gov These methods, including pyridine hydrogenation, base-mediated epimerization, and diastereoselective lithiation, can be adapted to generate a wide array of stereochemically defined this compound derivatives, allowing for a fine-tuned exploration of structure-activity relationships. rsc.orgwhiterose.ac.uknih.govthieme-connect.com The introduction of chiral centers into the piperidine ring is known to significantly influence a molecule's physicochemical properties, biological activity, and pharmacokinetics. thieme-connect.comthieme-connect.com

Finally, innovation in coupling and cyclization reactions can generate greater diversity. While standard amide bond formation is common, exploring novel coupling agents or multi-component reactions could streamline synthesis and introduce new functionalities. thieme-connect.com For example, studies on related scaffolds have utilized reagents like carbonyldiimidazole (CDI) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) for amide bond formation. acs.org Similarly, cyclization reactions have been used to create complex heterocyclic systems, such as linking a 1,2,4-oxadiazole (B8745197) to a benzamide (B126) core, a strategy that could be adapted to the piperidine-benzamide scaffold. mdpi.com

Advanced Computational Predictions and Artificial Intelligence-driven Design

Beyond de novo design, computational tools like molecular docking and molecular dynamics (MD) simulations are crucial for understanding and optimizing ligand-target interactions. nih.gov For piperidine/piperazine-based compounds targeting the sigma 1 receptor (S1R), docking and MD simulations have been used to elucidate the key amino acid residues involved in binding, providing a structural basis for future optimization. nih.gov This approach can be applied to derivatives of this compound to refine their interaction with known or newly identified targets, guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net

Exploration of Unconventional Biological Targets and Pathways

While benzamide and piperidine scaffolds are known to interact with a range of conventional targets, a significant future direction lies in exploring their potential against unconventional biological targets and pathways. This involves screening derivatives against a broader array of proteins and cellular processes to uncover novel mechanisms of action and therapeutic applications.

Recent research on N-(piperidine-4-yl)benzamide derivatives has revealed their potential as antitumor agents that induce cell cycle arrest. nih.gov One potent derivative, compound 47, was found to inhibit the expression of cyclin B1 and enhance p53 and p21, indicating a potential therapeutic strategy for hepatocarcinoma via the p53/p21-dependent pathway. nih.gov Another area of exploration is in epigenetics, with N-substituted benzamide derivatives being designed as inhibitors of histone deacetylases (HDACs), which are key regulators of gene expression.

The scaffold's activity is not limited to cancer. Benzamide derivatives are being investigated as inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in inflammatory diseases. acs.org Furthermore, related compounds have shown potent inhibitory activity against carbonic anhydrase and acetylcholinesterase, enzymes relevant to glaucoma and Alzheimer's disease, respectively. nih.gov Screening campaigns have also identified piperidine-based compounds with high affinity for the sigma 1 receptor (S1R), a protein implicated in various neurological and psychiatric disorders. nih.gov

The search for new targets can also extend beyond human biology. Benzamide analogues have been optimized for antiplasmodial activity, targeting hemozoin formation in the Plasmodium falciparum parasite that causes malaria. researchgate.net In another example, benzamides substituted with a pyridine-linked 1,2,4-oxadiazole were found to have significant fungicidal and larvicidal activities, opening up potential applications in agriculture. researchgate.netmdpi.com

Integration with Cutting-edge Chemical Biology Techniques and Modalities

The adaptable nature of the this compound scaffold makes it an excellent candidate for integration with cutting-edge chemical biology techniques. These advanced modalities offer new ways to probe biological systems and achieve therapeutic effects that are inaccessible to traditional small-molecule inhibitors.

A particularly exciting avenue is the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. nih.gov Recent work has led to the discovery of novel, conformationally locked benzamide-type derivatives that act as ligands for the cereblon (CRBN) E3 ligase. nih.govresearchgate.net These benzamide ligands are more chemically stable than traditional immunomodulatory imide drugs (IMiDs) and can be incorporated into PROTACs. nih.govresearchgate.net By linking such a benzamide-based CRBN ligand to a warhead that binds a specific protein of interest, the this compound scaffold could be repurposed for targeted protein degradation, a powerful therapeutic strategy for cancer and other diseases. nih.govresearchgate.netyoutube.com The piperidine ring itself is often used as a rigid linker component in PROTAC design, further highlighting the scaffold's suitability for this modality. nih.gov

Another key technique is Activity-Based Protein Profiling (ABPP) . ABPP uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov A derivative of this compound could be modified to create an activity-based probe (ABP) by incorporating a reactive "warhead" and a reporter tag. acs.org Such probes would allow for the rapid identification of the compound's molecular targets and off-targets, accelerating inhibitor discovery and optimization. nih.govuniversiteitleiden.nl Competitive ABPP assays, where the probe competes with potential inhibitors, can be used to screen for and characterize new inhibitors with high potency and selectivity. acs.org This approach empowers a "chemistry-first" strategy for assigning function to previously uncharacterized enzymes. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(1-Acetylpiperidin-4-yl)benzamide in laboratory settings?

  • Answer : The compound is classified under GHS as acutely toxic (oral), skin corrosive, and a respiratory irritant . Researchers must use:

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Engineering controls : Fume hoods to prevent aerosol inhalation.
  • Storage : In airtight containers, away from oxidizers, under ambient temperature.
  • Emergency procedures : Immediate decontamination with water for skin exposure and medical consultation for ingestion .

Q. What synthetic routes are available for this compound?

  • Answer : While direct synthesis data is limited, analogous benzamide derivatives (e.g., piperidine-based compounds) are synthesized via:

  • Acylation : Reacting 4-aminopiperidine with acetyl chloride, followed by benzoylation using benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography (silica gel, chloroform/methanol) or recrystallization from ethanol .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Answer :

  • Structural elucidation : Single-crystal X-ray diffraction (e.g., SHELX programs for crystallography) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm).
  • Spectroscopic methods : 1^1H NMR (δ 7.8–7.4 ppm for benzamide protons), FT-IR (C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. What is the mechanism by which this compound promotes ocular tissue neuritogenesis?

  • Answer : Patents indicate the compound enhances neurite outgrowth in corneal and retinal nerves via:

  • Experimental models : In vitro assays using trigeminal ganglion neurons or retinal explants; in vivo rodent models of corneal injury .
  • Dose-response : Effective concentrations range from 10–100 µM in vitro, with oral bioavailability studies in mice (1–10 mg/kg) .
  • Pathway analysis : Potential modulation of neurotrophin signaling (e.g., NGF/BDNF) or inhibition of HDAC isoforms (analogous to benzamide HDAC inhibitors like MS-275) .

Q. How can researchers resolve discrepancies in reported bioactivity across studies?

  • Answer : Contradictions may arise from:

  • Model variability : Primary neuron cultures vs. immortalized cell lines; species-specific responses (e.g., murine vs. human).
  • Compound stability : Degradation under improper storage (validate via stability assays at -20°C vs. 4°C).
  • Methodological rigor : Standardize neurite quantification (e.g., ImageJ neurite tracing) and include positive controls (e.g., NGF for neuritogenesis) .

Q. What structural modifications enhance neuritogenic efficacy while maintaining metabolic stability?

  • Answer : SAR studies on related piperidine benzamides suggest:

  • Acetyl group replacement : Substituting with bulkier acyl groups (e.g., isobutyryl) increases lipophilicity and blood-brain barrier penetration .
  • Fluorine substitution : Para-fluorine on benzamide (as in N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide) improves target affinity and metabolic half-life (t1/2_{1/2} > 4 hrs in plasma) .
  • Piperidine ring modifications : Methylation at the 4-position reduces off-target receptor binding .

Methodological Considerations

  • In vitro neuritogenesis assay :

    • Culture primary rat corneal neurons in neurobasal medium + B22.
    • Treat with 10–100 µM compound for 48 hrs.
    • Fix cells, stain with β-III-tubulin, and quantify neurite length using automated imaging software .
  • In vivo efficacy testing :

    • Induce corneal abrasion in C57BL/6 mice via alkali burn.
    • Administer compound orally (5 mg/kg/day) for 7 days.
    • Assess corneal sensitivity via Cochet-Bonnet esthesiometry and histology for nerve density .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.